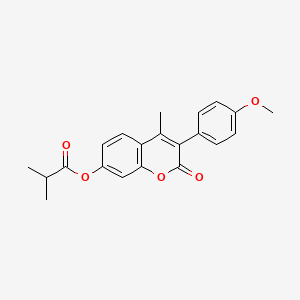![molecular formula C22H14O6 B6507884 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate CAS No. 896033-84-4](/img/structure/B6507884.png)
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate (also known as DBCC) is a cyclopropanecarboxylate compound that has been studied for its potential applications in the field of scientific research. DBCC is a stable, non-toxic compound that can be used in a variety of research applications due to its unique properties.
Applications De Recherche Scientifique
DBCC has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of complexes. Additionally, it has been used as a fluorescent probe for the detection of DNA and proteins, as a fluorescent dye for imaging, and as a fluorescent probe for the detection of organic compounds.
Mécanisme D'action
The mechanism of action of DBCC is not yet fully understood. However, it is believed that the compound binds to DNA and proteins through hydrogen bonding, which is how it is able to act as a fluorescent probe for the detection of these molecules. Additionally, it is believed that the compound can form complexes with other molecules, which is how it is able to act as a catalyst in the synthesis of polymers and as a ligand in the synthesis of complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBCC have not yet been studied in detail. However, the compound has been shown to be non-toxic and non-mutagenic, suggesting that it is safe to use in laboratory experiments. Additionally, it has been shown to be stable under a variety of conditions, making it a useful reagent in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using DBCC in laboratory experiments are its non-toxicity and stability. Additionally, it has a wide range of applications in scientific research, making it a versatile and useful compound. However, there are some limitations to using DBCC in lab experiments. The compound is not water-soluble, meaning it must be used in organic solvents. Additionally, the compound is not very reactive, meaning it may take longer to complete certain reactions.
Orientations Futures
There are many potential future directions for research involving DBCC. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of DBCC in drug design and delivery. Additionally, further research could be done to explore the potential of DBCC as a therapeutic agent. Finally, further research could be done to explore the potential of DBCC as a fluorescent probe for the detection of other molecules.
Méthodes De Synthèse
DBCC can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-3,4-dihydro-2H-pyran-4-one with 1,3-dibromo-2-propanol in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide, to form the intermediate 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate. The second step involves the reaction of the intermediate with an acid, such as hydrochloric acid, to form the final product.
Propriétés
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-20-11-16(17-9-13-3-1-2-4-18(13)28-22(17)25)15-8-7-14(10-19(15)27-20)26-21(24)12-5-6-12/h1-4,7-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTRARGJHLAFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl cyclopropanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6507801.png)
![4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6507804.png)

![{[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6507819.png)
![methyl 4-fluoro-3-{[(4-methoxyphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6507825.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B6507829.png)
![1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6507831.png)
![3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6507842.png)
![1-(3-chloro-4-methoxyphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B6507852.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507867.png)
![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)

